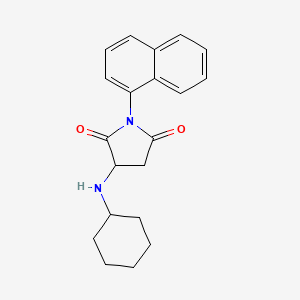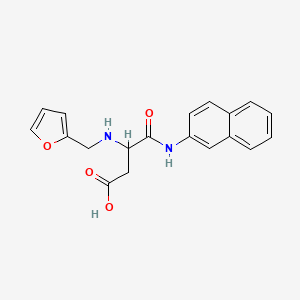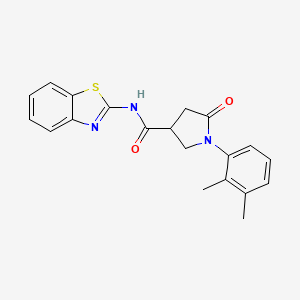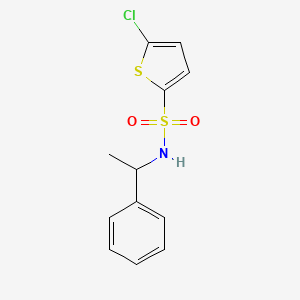
3-(cyclohexylamino)-1-(1-naphthyl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
3-(Cyclohexylamino)-1-(1-naphthyl)-2,5-pyrrolidinedione, also known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mécanisme D'action
3-(cyclohexylamino)-1-(1-naphthyl)-2,5-pyrrolidinedione acts as a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the excitatory neurotransmission. This results in the inhibition of synaptic transmission and the reduction of neuronal activity.
Biochemical and Physiological Effects:
3-(cyclohexylamino)-1-(1-naphthyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. It can reduce the excitability of neurons, inhibit the release of neurotransmitters, and reduce the expression of inflammatory cytokines. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress, inflammation, and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
3-(cyclohexylamino)-1-(1-naphthyl)-2,5-pyrrolidinedione is a useful tool for studying the role of ionotropic glutamate receptors in various physiological and pathological processes. It is highly selective for the AMPA receptors, and its effects can be easily reversed by washing the cells. However, it is important to note that 3-(cyclohexylamino)-1-(1-naphthyl)-2,5-pyrrolidinedione may also affect other types of glutamate receptors, such as the kainate receptors. In addition, 3-(cyclohexylamino)-1-(1-naphthyl)-2,5-pyrrolidinedione has a relatively short half-life, which may limit its usefulness in long-term studies.
Orientations Futures
There are a number of potential future directions for research on 3-(cyclohexylamino)-1-(1-naphthyl)-2,5-pyrrolidinedione. One possible direction is to investigate its effects on other types of glutamate receptors, such as the kainate receptors. Another direction is to study its effects on different types of neurons, such as GABAergic neurons. Additionally, there is a need for further research on the potential therapeutic applications of 3-(cyclohexylamino)-1-(1-naphthyl)-2,5-pyrrolidinedione in the treatment of neurological disorders. Finally, the development of new and more potent AMPA receptor antagonists may lead to new insights into the role of glutamate receptors in the brain.
Applications De Recherche Scientifique
3-(cyclohexylamino)-1-(1-naphthyl)-2,5-pyrrolidinedione is widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-(cyclohexylamino)-1-(1-naphthyl)-2,5-pyrrolidinedione has also been used to study the mechanisms of synaptic plasticity, learning, and memory.
Propriétés
IUPAC Name |
3-(cyclohexylamino)-1-naphthalen-1-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19-13-17(21-15-9-2-1-3-10-15)20(24)22(19)18-12-6-8-14-7-4-5-11-16(14)18/h4-8,11-12,15,17,21H,1-3,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCDLXNELRDKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)-1-naphthalen-1-ylpyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[oxo(phenyl)acetyl]-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4072408.png)
![N-{1-[4-ethyl-5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B4072411.png)

![N-(2-bromophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4072428.png)
![N-(sec-butyl)-2-{[N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4072437.png)
![N-{2-[(sec-butylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B4072445.png)
![1-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide hydrochloride](/img/structure/B4072451.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(4-ethoxy-phenyl)-3,4-dimethoxy-benzenesulfonamide](/img/structure/B4072460.png)
![N~1~-mesityl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4072466.png)
![5-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}pentanenitrile](/img/structure/B4072472.png)

![2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}-N-isobutylbenzamide](/img/structure/B4072490.png)
![7-(1,3-benzodioxol-5-yl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4072493.png)
